REACTION_CXSMILES
|
[C:1]([NH:7][C:8]1[CH:15]=[CH:14][C:11](OC)=[CH:10][CH:9]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C1C[O:19][CH2:18][CH2:17]1.C([Li])CCC.C1[O:28][CH2:27]1>CCCCCC.O.C(O)(=O)C>[OH:19][CH2:18][CH2:17][C:9]1[C:8]([NH:7][C:1](=[O:6])[C:2]([CH3:3])([CH3:4])[CH3:5])=[CH:15][CH:14]=[CH:11][C:10]=1[O:28][CH3:27]
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)NC1=CC=C(OC)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for an hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The THF is evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture is extracted with ether (2×30 ml)
|
Type
|
WASH
|
Details
|
washed with 5% sodium bicarbonate solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 5.42 g of crystalline material
|
Type
|
CUSTOM
|
Details
|
Recrystallization from n-butyl chloride (13 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=C(C=CC=C1NC(C(C)(C)C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |